6-methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound belongs to the tetrahydrobenzo[b]thiophene-3-carboxamide class, characterized by a partially hydrogenated thiophene ring fused with a benzene ring. The structure includes a 6-methyl group and a 4-(trifluoromethyl)phenyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS/c1-10-2-7-13-14(9-23-15(13)8-10)16(22)21-12-5-3-11(4-6-12)17(18,19)20/h3-6,9-10H,2,7-8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELBVEMVLWFUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and an alkyne under palladium-catalyzed conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Amidation Reaction: The final step involves the amidation of the benzo[b]thiophene derivative with 4-(trifluoromethyl)aniline to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with nucleophiles
Scientific Research Applications
6-methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 6-methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Compounds:
- 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 122)
- Donepezil (reference drug)
Analysis:
Compound 122 outperforms donepezil in AChE inhibition due to its extended amide linker, which enhances receptor engagement through additional hydrogen bonds. The 4-methoxyphenylpiperazine group contributes to improved pharmacokinetic properties .
AMPA Receptor Positive Allosteric Modulators
Key Compound:
- JAMI1001A (Pyrazole amide derivative)
Analysis:
JAMI1001A’s pyrazole amide substituent introduces steric and electronic effects distinct from classical benzamide modulators like CX613. Its trifluoromethyl group enhances metabolic stability and target affinity .
Antibacterial Tetrahydrobenzo[b]thiophene Derivatives
Key Compounds:
- N-Phenyl 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 38)
- N-Benzyl analog (Compound 39)
| Property | Compound 38 | Compound 39 |
|---|---|---|
| Substituent | Phenyl group + succinic anhydride derivative | Benzyl group + succinic anhydride derivative |
| Synthesis Yield | 52% | 49% |
| Melting Point | 191–194 °C | Not reported |
Analysis: The phenyl substituent in Compound 38 may enhance membrane penetration compared to the benzyl group in Compound 39, though both show moderate antibacterial activity.
Structural Analogs with Varied Substituents
Key Compounds:
- 2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 6124-88-5)
- 2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 895476-56-9)
| Property | CAS 6124-88-5 | CAS 895476-56-9 |
|---|---|---|
| Substituent | 3,5-Dimethoxybenzamido | 4-Chlorophenylthio-propanamido |
| Molecular Weight | 414.4 g/mol | 409.0 g/mol |
| Potential Application | Unspecified (likely enzyme inhibition) | Unspecified (possible kinase modulation) |
Analysis: The 3,5-dimethoxy group in CAS 6124-88-5 enhances electron-donating capacity, while the chlorophenylthio group in CAS 895476-56-9 introduces steric bulk and hydrophobicity, influencing target selectivity .
Biological Activity
6-methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H16F3N1O1S1. Its structural characteristics contribute to its interaction with various biological targets.
The biological activity of this compound is attributed to its ability to modulate specific biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and cancer pathways.
- Receptor Interaction : It has been shown to interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
Biological Activity Overview
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
- IC50 Values : The compound showed IC50 values ranging from 1.48 µM to 12.07 µM across different cell lines, indicating potent anticancer activity.
Anti-inflammatory Effects
Research indicated that the compound could reduce levels of inflammatory markers such as TNF-α and IL-6 in cellular models. This suggests its potential application in treating conditions characterized by chronic inflammation.
Research Findings
Recent studies have focused on the compound's binding affinities and interactions with various targets:
- Docking Studies : Molecular docking simulations revealed favorable interactions with the Epidermal Growth Factor Receptor (EGFR), suggesting a mechanism for its anticancer effects.
- Caspase Activity : The compound was found to activate caspases involved in apoptosis, further supporting its role as a pro-apoptotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
